molecular formula C23H20N2O4S2 B2664755 4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid CAS No. 617694-93-6

4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid

Cat. No.: B2664755
CAS No.: 617694-93-6
M. Wt: 452.54
InChI Key: JGFAWPHZNUJCIY-VXPUYCOJSA-N
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Description

This compound is a thiazolidinone derivative characterized by a Z-configured enone system bridging a 1,3-thiazolidin-4-one core and a 1-(4-methylbenzyl)-2-oxoindole moiety. Its structure (CAS RN: 306322-03-2) includes a 4-methylbenzyl group attached to the indole nitrogen, which may influence steric and electronic interactions in biological systems .

Properties

IUPAC Name

4-[(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S2/c1-14-8-10-15(11-9-14)13-25-17-6-3-2-5-16(17)19(21(25)28)20-22(29)24(23(30)31-20)12-4-7-18(26)27/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,26,27)/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFAWPHZNUJCIY-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCC(=O)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCC(=O)O)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617694-93-6
Record name 4-{(5Z)-5-[1-(4-METHYLBENZYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL}BUTANOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 4-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid (CAS Number: 2139065) is a novel hybrid molecule that combines the indole and thiazolidinone pharmacophores. This structure is of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure

The compound's chemical formula is C23H20N2O4S2C_{23}H_{20}N_{2}O_{4}S_{2}, and it features a complex structure that includes:

  • An indole moiety
  • A thiazolidinone ring
  • A butanoic acid side chain

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinone, including the compound , exhibit notable antimicrobial properties.

Key Findings:

  • Antibacterial Activity : The compound has shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, it has been reported to outperform traditional antibiotics like ampicillin in certain strains:
    • Minimum Inhibitory Concentration (MIC) values ranged from 37.9 to 113.8 μM against sensitive strains.
    • The compound exhibited superior activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin .
  • Antifungal Activity : The compound demonstrated antifungal properties that exceeded those of established antifungal agents such as bifonazole and ketoconazole. The most sensitive fungal strain was found to be Trichoderma viride, while Aspergillus fumigatus showed greater resistance .
  • Cytotoxicity : In vitro studies using the HEK-293 human embryonic kidney cell line indicated low cytotoxicity for the most active compounds derived from this class, suggesting a favorable safety profile for further development .

The proposed mechanisms underlying the biological activity include:

  • Inhibition of Mur B : The antibacterial action may involve inhibition of the Mur B enzyme in E. coli, which is crucial for bacterial cell wall synthesis.
  • CYP51 Inhibition : The antifungal activity is likely attributed to the inhibition of the CYP51 enzyme, which plays a significant role in fungal sterol biosynthesis .

Case Studies

Several case studies have illustrated the potential of this compound:

  • Study on Antimicrobial Efficacy : A study synthesized various derivatives and evaluated their antimicrobial activity. The most potent derivatives were tested against resistant strains, demonstrating effectiveness where conventional antibiotics failed.
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects using MTT assays, confirming that while antimicrobial efficacy was high, cytotoxicity remained low across several tested concentrations.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC (μM)MBC (μM)Reference
AntibacterialS. aureus37.9 - 113.857.8 - 118.3
AntibacterialMRSA248 - 372372 - 1240
AntifungalT. viride<480N/A
CytotoxicityHEK-293>1000N/A

Comparison with Similar Compounds

Structural Comparison

The compound shares a thiazolidinone core with several analogs but differs in substituents and stereochemistry:

Compound Core Structure Key Substituents Stereochemistry Reference
4-{(5Z)-5-[1-(4-Methylbenzyl)-2-oxoindol-3-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}butanoic acid Thiazolidinone Butanoic acid, 4-methylbenzyl-indole Z-configuration
(Z)-3-(3-Hydroxyphenyl)-5-((1-methylindol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) Thiazolidinone 3-Hydroxyphenyl, 1-methylindole Z-configuration
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid Thiazolidinone Acetic acid, 4-benzyloxy-3-methoxyphenyl Not specified
4-[(5Z)-5-((2-((2-(2-Hydroxyethoxy)ethyl)amino)-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl]butanoic acid Thiazolidinone Butanoic acid, pyrido[1,2-a]pyrimidin Z-configuration
5-((E)-4-Hydroxy-3-methoxy-5-((Z)-phenyldiazenyl)benzylidene)thiazolidine-2,4-dione Thiazolidinone Azo linkage, 4-hydroxy-3-methoxyphenyl E/Z-configuration

Key Observations :

  • Acid Chain Length: The butanoic acid chain in the target compound may confer higher solubility compared to acetic acid derivatives (e.g., compounds in ).
  • Aromatic Systems : The 4-methylbenzyl-indole group contrasts with pyrido[1,2-a]pyrimidine () or azo-linked systems (), affecting π-π stacking and target binding.
  • Stereochemistry: The Z-configuration is critical for maintaining planar geometry in the enone system, which is conserved in analogs like 5b .

Key Observations :

  • Antimicrobial Efficacy : Compound 5b exhibits potent activity (MIC 2–8 µg/mL), likely due to the 3-hydroxyphenyl and 1-methylindole groups enhancing membrane penetration .
  • Dual Inhibition : Derivatives with benzyloxy-methoxyphenyl groups () are explored for dual enzyme inhibition, suggesting the target compound’s 4-methylbenzyl group may similarly modulate multi-target effects.
Physicochemical Properties
Compound Melting Point Yield Solubility Reference
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 277–280°C 73% Moderate (acetic acid)
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid 172–175°C 24% Low (acetic acid)

Key Observations :

  • Yield Variability: Synthesis yields for thiazolidinones range widely (24–73%), influenced by steric hindrance from substituents (e.g., phenylethoxy vs. benzyloxy groups) .
  • Melting Points : Higher melting points (e.g., 277°C) correlate with extended aromatic systems and hydrogen-bonding capacity.

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